Tetrazine-PEG4-amine hydrochloride
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Overview
Description
Tetrazine-PEG4-amine hydrochloride is a compound that features a tetrazine group and a polyethylene glycol (PEG) chain with four units, terminated with an amine group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and is a reagent in click chemistry. The tetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing strained alkenes, such as trans-cyclooctene (TCO), making it a valuable tool in bioconjugation and bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG4-amine hydrochloride involves several steps:
Synthesis of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles or other suitable precursors.
Attachment of PEG Chain: The PEG chain is attached to the tetrazine group through a series of reactions, often involving the use of protecting groups to ensure selective reactions.
Formation of Amine Group: The terminal amine group is introduced through amide bond formation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC and mass spectrometry are used to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Tetrazine-PEG4-amine hydrochloride undergoes several types of chemical reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the tetrazine group and strained alkenes like TCO, forming a stable dihydropyridazine linkage.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
iEDDA Reaction: Commonly performed in aqueous or organic solvents at room temperature.
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides.
Hydrolysis: Conducted using acids or bases under controlled conditions.
Major Products
Dihydropyridazine Derivatives: Formed from the iEDDA reaction.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Hydrolyzed Products: Formed from hydrolysis reactions
Scientific Research Applications
Tetrazine-PEG4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The primary mechanism of action of Tetrazine-PEG4-amine hydrochloride involves the iEDDA reaction. The tetrazine group reacts with strained alkenes, forming a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain enhances the solubility and biocompatibility of the compound, while the amine group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-Amine: Another tetrazine compound used in bioconjugation.
Tetrazine-PEG5-NHS Ester: Similar linker with a longer PEG chain and an NHS ester group for conjugation.
Tetrazine-Biotin: A tetrazine compound conjugated with biotin for use in affinity purification and labeling
Uniqueness
Tetrazine-PEG4-amine hydrochloride is unique due to its combination of a tetrazine group, a four-unit PEG chain, and a terminal amine group. This structure provides a balance of reactivity, solubility, and functionalization potential, making it highly versatile for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C20H31ClN6O5 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C20H30N6O5.ClH/c21-6-8-29-10-12-31-14-13-30-11-9-28-7-5-19(27)22-15-17-1-3-18(4-2-17)20-25-23-16-24-26-20;/h1-4,16H,5-15,21H2,(H,22,27);1H |
InChI Key |
MZMSXPAYFMWVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origin of Product |
United States |
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